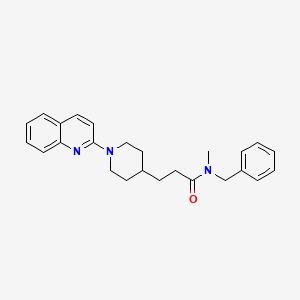![molecular formula C20H22N2OS B5650235 N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide](/img/structure/B5650235.png)
N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Indole derivatives, such as “N,1,7-trimethyl-N-[3-(methylthio)benzyl]-1H-indole-2-carboxamide,” are of significant interest in organic chemistry due to their diverse chemical properties and potential for application in various fields. These compounds are structurally complex and offer unique challenges and opportunities for synthesis and functionalization.
Synthesis Analysis
The synthesis of complex indole derivatives often involves multi-step reactions, starting from simpler indole scaffolds. For example, reactions involving indole carboxylic acids or amides with various reagents can lead to a wide range of functionalized indole derivatives. A notable method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates and isothiocyanates, leading to the formation of pyrimido[5,4-b]indole derivatives, showcasing the versatility of indole chemistry in constructing complex molecules (Shestakov et al., 2009).
Molecular Structure Analysis
The crystal and molecular structure analysis of indole derivatives reveals the importance of intramolecular and intermolecular interactions, such as hydrogen bonding, in determining the conformation and stability of these compounds. The crystal structure of indole derivatives, such as 7-diethylamino-[1′,3′,3′-trimethyl-4-((1,3,3-trimethyl-1,3-dihydro-2H-indole-2-ylidene)methyl)-1′,3,3′,4-tetrahydrospiro[chromene-2,2′-indole]], highlights complex structural features and the role of intramolecular proton transfer in their photophysical properties (Ashraf et al., 2012).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. For instance, the reaction of indole carboxylic acid/amide with propargyl alcohols leads to [4 + 3]-annulation and unexpected carboxylate/amide migration, demonstrating the complexity of indole chemistry and the potential for synthesizing novel structures (Selvaraj et al., 2019).
Eigenschaften
IUPAC Name |
N,1,7-trimethyl-N-[(3-methylsulfanylphenyl)methyl]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-7-5-9-16-12-18(22(3)19(14)16)20(23)21(2)13-15-8-6-10-17(11-15)24-4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBYVGZXVBTVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N(C)CC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5650152.png)
![methyl 5-[(2-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5650157.png)
![4-{1-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5650174.png)
![7-methoxy-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]chromane-3-carboxamide](/img/structure/B5650180.png)

![7-{[3-(hydroxymethyl)-3-(3-methyl-2-buten-1-yl)-1-piperidinyl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5650195.png)
![(4S)-N-ethyl-4-[(4-ethylbenzoyl)amino]-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5650198.png)
![2-[(2-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5650199.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5650209.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5650222.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(2-fluoro-6-methoxybenzoyl)piperidine](/img/structure/B5650227.png)

![8-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5650250.png)